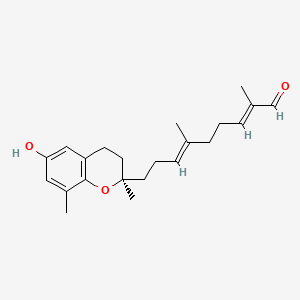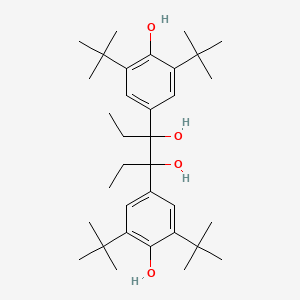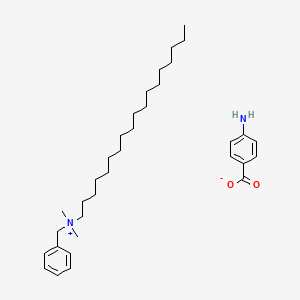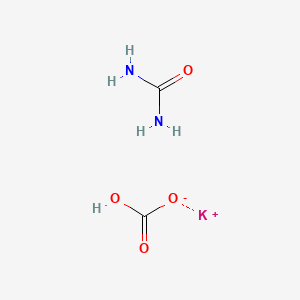
Potassium;hydrogen carbonate;urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium hydrogen carbonate urea is a compound that combines potassium hydrogen carbonate (KHCO₃) and urea (CO(NH₂)₂). Potassium hydrogen carbonate, also known as potassium bicarbonate, is a white, crystalline, slightly alkaline substance used in various applications, including as an antacid and a leavening agent. Urea, on the other hand, is an organic compound with significant roles in the metabolism of nitrogen-containing compounds and is widely used in fertilizers and the chemical industry.
準備方法
Synthetic Routes and Reaction Conditions
Potassium hydrogen carbonate can be synthesized by passing carbon dioxide through an aqueous potassium carbonate solution . Urea is typically produced from synthetic ammonia and carbon dioxide through the Bosch-Meiser urea process, which requires conditions of 150-250°C and pressures of 5-25 MPa .
Industrial Production Methods
In industrial settings, potassium hydrogen carbonate is produced by reacting potassium carbonate with carbon dioxide and water. Urea is produced on a large scale using the Bosch-Meiser process, where ammonia and carbon dioxide react under high temperature and pressure to form ammonium carbamate, which is then dehydrated to produce urea .
化学反応の分析
Types of Reactions
Oxidation and Reduction: Urea can undergo oxidation to produce nitrogen, carbon dioxide, and water. Potassium hydrogen carbonate can decompose to form potassium carbonate, water, and carbon dioxide.
Substitution: Urea can react with various reagents to form substituted ureas, which are important in pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Oxidation: Urea can be oxidized using oxidizing agents like potassium permanganate.
Substitution: Urea reacts with isocyanates or carbamoyl chlorides to form N-substituted ureas.
Major Products
Oxidation: Nitrogen, carbon dioxide, and water.
Substitution: N-substituted ureas, which have applications in various industries.
科学的研究の応用
Potassium hydrogen carbonate urea has diverse applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Urea is a key component in the urea cycle, which is essential for the metabolism of nitrogen-containing compounds.
Medicine: Urea is used in topical creams for its moisturizing properties and in the treatment of certain skin conditions.
作用機序
Potassium Hydrogen Carbonate
Potassium hydrogen carbonate acts as an antacid by neutralizing hydrochloric acid in the stomach, increasing the gastrointestinal pH, and suppressing the action of pepsin .
Urea
Urea decomposes into ammonia and isocyanic acid at high temperatures. In biological systems, urea is involved in the urea cycle, where it helps in the excretion of excess nitrogen .
類似化合物との比較
Similar Compounds
Thiourea: Similar to urea but contains sulfur instead of oxygen.
Hydroxycarbamide: A derivative of urea used in medicine.
Carbamide Peroxide: A compound used in dental bleaching.
Uniqueness
Potassium hydrogen carbonate urea is unique due to its combined properties of potassium hydrogen carbonate and urea. It offers the benefits of both compounds, such as the buffering capacity of potassium hydrogen carbonate and the nitrogen-releasing properties of urea .
Conclusion
Potassium hydrogen carbonate urea is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique combination of properties makes it valuable for both scientific research and industrial applications.
特性
分子式 |
C2H5KN2O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
potassium;hydrogen carbonate;urea |
InChI |
InChI=1S/CH4N2O.CH2O3.K/c2*2-1(3)4;/h(H4,2,3,4);(H2,2,3,4);/q;;+1/p-1 |
InChIキー |
VBJNVMKVMZUFLD-UHFFFAOYSA-M |
正規SMILES |
C(=O)(N)N.C(=O)(O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


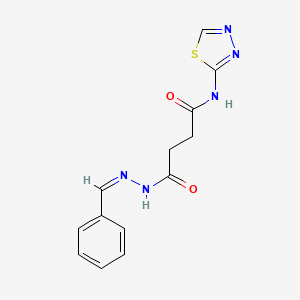
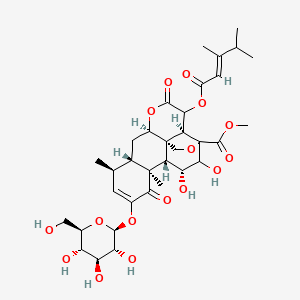
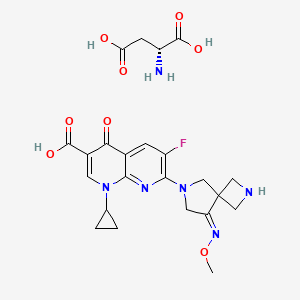
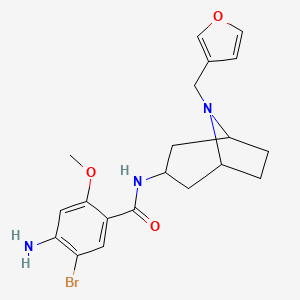
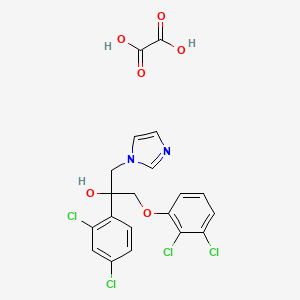
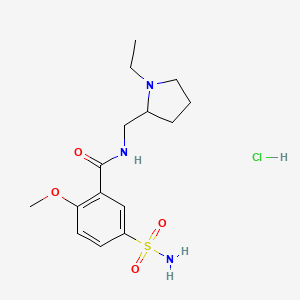
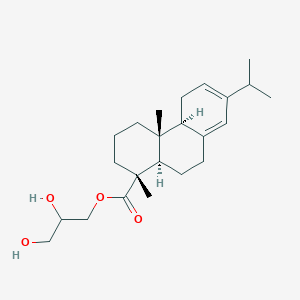
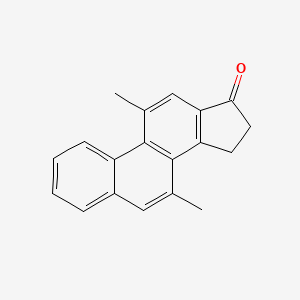
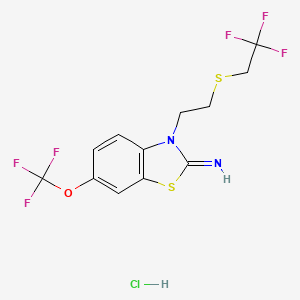
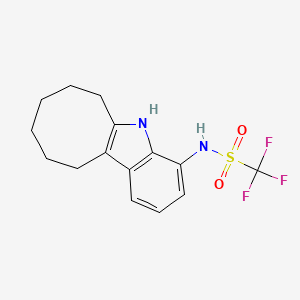
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)
